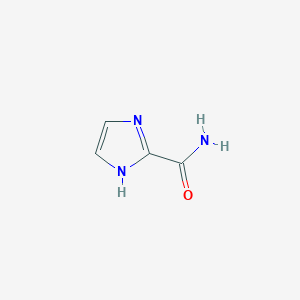

1H-咪唑-2-甲酰胺

描述

1H-Imidazole-2-carboxamide is a chemical compound that has been studied for various applications, including its potential as a universal reader for DNA sequencing by recognition tunneling . It is capable of forming non-covalent complexes with individual DNA bases and generating recognizable electronic signatures under an electrical bias, which is essential for its role in DNA sequencing technologies. The compound has also been investigated for its ability to self-associate and form hydrogen-bonded dimers, as well as its interactions with naturally occurring nucleosides .

Synthesis Analysis

The synthesis of 1H-imidazole-2-carboxamide derivatives has been explored in several studies. A synthetic route involving the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one has been developed for the production of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which serve as building blocks for further chemical transformations . Additionally, the synthesis of novel imidazole carboxamide derivatives has been achieved through oxidative esterification followed by aminolysis with various substituted anilines . These synthetic approaches highlight the versatility of 1H-imidazole-2-carboxamide as a core structure for the development of a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of 1H-imidazole-2-carboxamide has been characterized using various spectroscopic techniques. For instance, the crystal structures of related compounds, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole, have been determined, revealing differences in molecular geometries attributed to the substituents on the imidazole ring . These studies provide insights into the conformational preferences and hydrogen bonding capabilities of imidazole carboxamide derivatives.

Chemical Reactions Analysis

1H-Imidazole-2-carboxamide and its derivatives participate in a variety of chemical reactions. For example, the functionalization reactions of related compounds have been studied, leading to the formation of different products depending on the reaction conditions and the presence of base . The reactivity of the imidazole ring and its substituents plays a crucial role in determining the outcome of these reactions, which can be leveraged to synthesize a diverse array of imidazole-based compounds with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-imidazole-2-carboxamide have been investigated to understand its behavior in different environments. The acid dissociation constants of the compound were determined by UV spectroscopy, indicating that it exists in a neutral form between pH 6-10 . Density functional theory (DFT) and NMR studies have suggested the presence of prototropic tautomers and an intramolecular mechanism for tautomerization . These properties are critical for the compound's interactions with DNA bases and its potential applications in DNA sequencing technologies.

科学研究应用

-

Pharmaceuticals

- Imidazole is a core component of many drugs due to its broad range of chemical and biological properties . It’s found in drugs like clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- The synthesis of these drugs involves various synthetic routes for imidazole and their derived products .

-

Chemical Synthesis

- Imidazole is used in the synthesis of many organic compounds due to its unique structure .

- Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .

- These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

-

Metal-Organic Frameworks (MOFs)

- Imidazole multicarboxylate-based MOFs have been synthesized for proton conduction research .

- The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was used to build up more structurally stable MOFs .

- These MOFs demonstrated temperature- and humidity-dependent proton conductivities .

- The adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .

-

Antibacterial and Antifungal Agents

-

Allergic Rhinitis and Pediatric Indications

-

Dyes for Solar Cells and Other Optical Applications

-

Catalysis

-

Functional Materials

-

Proton Conduction Research

- Imidazole multicarboxylate-based MOFs have been synthesized for proton conduction research .

- The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was used to build up more structurally stable MOFs .

- These MOFs demonstrated temperature- and humidity-dependent proton conductivities .

- The vehicle mechanism can be proposed for these MOFs by calculating the activation energy and by analyzing their crystal structures .

- The adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .

安全和危害

未来方向

The structure-based optimization of 1H-imidazole-2-carboxamide as Axl kinase inhibitors using a mutated kinase homolog, Mer (I650M), as a crystallographic surrogate has been described . This iterative optimization led to a selective and potent inhibitor of wild-type Axl, which will serve as a useful compound for further in vivo studies .

属性

IUPAC Name |

1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZONYLXCOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936431 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-2-carboxamide | |

CAS RN |

16093-82-6, 80658-49-7 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

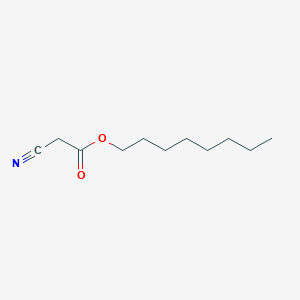

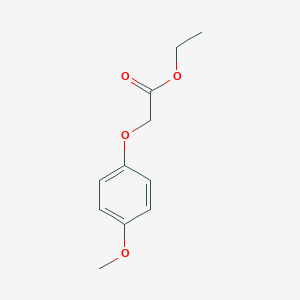

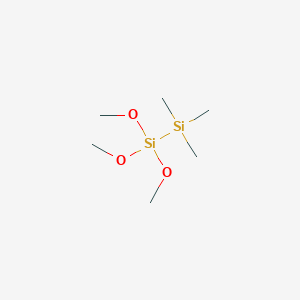

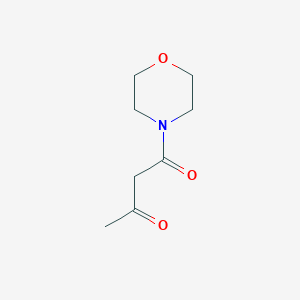

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

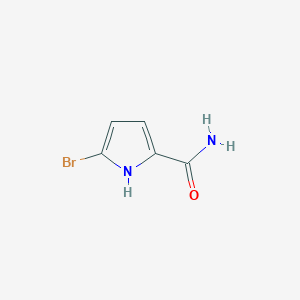

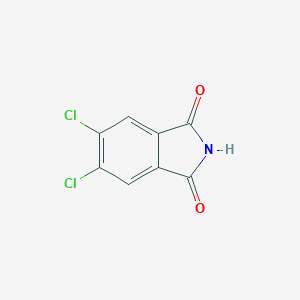

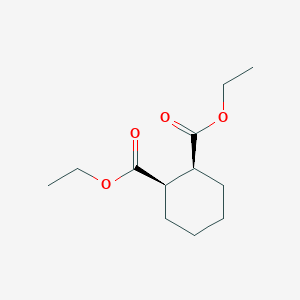

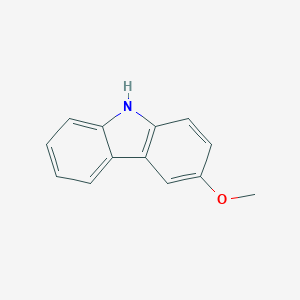

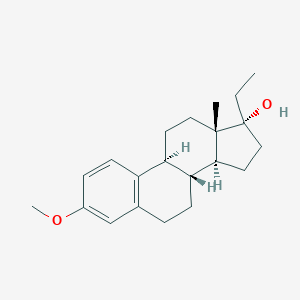

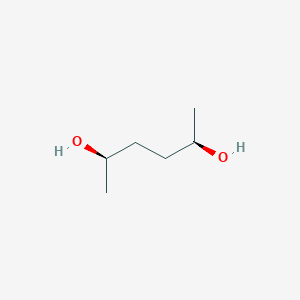

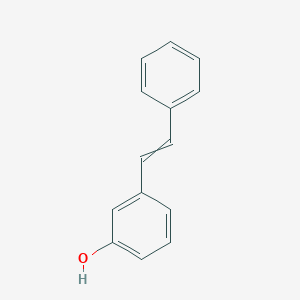

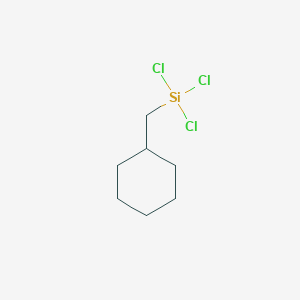

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。